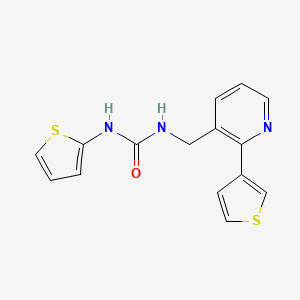
1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C15H13N3OS2 and its molecular weight is 315.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intramolecular Hydrogen Bonding and Cytosine Complexation
Researchers have studied the equilibrium between conformational isomers of pyrid-2-yl ureas, focusing on the substituent effects towards intramolecular hydrogen bonding and cytosine complexation. It was found that pyrid-2-yl ureas can bind cytosine with varying binding constants, influenced by the presence of electron-withdrawing substituents. This indicates that the structural configuration of pyrid-2-yl ureas, including 1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea, plays a crucial role in molecular interactions, particularly in the formation of (E,Z) conformations and the facilitation of intermolecular complexation with cytosine (Chia-Hui Chien et al., 2004).
Antiacetylcholinesterase Activity
The compound has been implicated in studies aiming to optimize pharmacophoric moieties for antiacetylcholinesterase activity. By exploring the conformational flexibility and substituent variations on the urea moiety, researchers have synthesized derivatives to investigate their inhibitory activities. These studies highlight the potential of urea derivatives, including the thiophen-2-yl and pyridin-3-yl substituted ureas, in enhancing the interaction between pharmacophoric units and enzyme hydrophobic binding sites, suggesting their relevance in medicinal chemistry (J. Vidaluc et al., 1995).
Metal Ion Binding and Coordination
Investigations into the ion-pair binding capabilities of mixed N,S-donor 2-ureidopyridine ligands have revealed that these compounds, including those structurally related to this compound, can effectively bind metal ions through pyridyl nitrogen atoms or thioether sulfur donors. This unique binding and coordination behavior underscores the compound's utility in creating complex structures with metal ions, demonstrating the potential for applications in materials science and catalysis (Naseem Qureshi et al., 2009).
Antimicrobial Activity
Derivatives of ureas, including those with pyridine and thiophene substituents, have been synthesized and evaluated for their antimicrobial properties. These studies provide insights into the structure-activity relationships, showcasing how specific substitutions on the urea backbone can modulate antimicrobial efficacy. This research direction underscores the versatility of this compound derivatives in developing new antimicrobial agents (P. V. G. Reddy et al., 2003).
Propriétés
IUPAC Name |
1-thiophen-2-yl-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-15(18-13-4-2-7-21-13)17-9-11-3-1-6-16-14(11)12-5-8-20-10-12/h1-8,10H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXABFEAWBANMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate](/img/structure/B2943775.png)
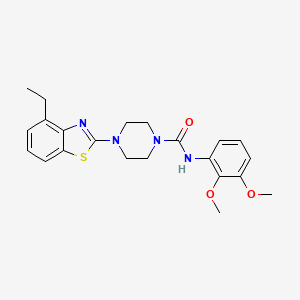
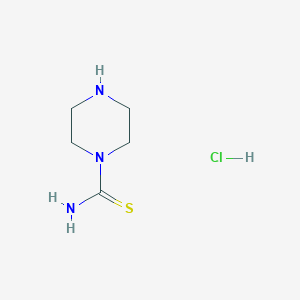
![N6-[(2-chlorophenyl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2943779.png)

![1-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2943783.png)
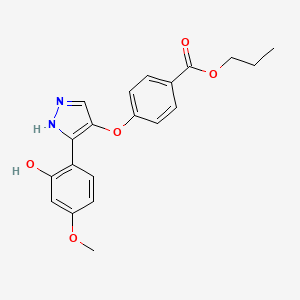
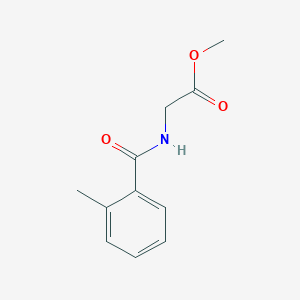
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(dipropylsulfamoyl)benzamide](/img/structure/B2943791.png)
![methyl 2-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2943792.png)

![methyl 1-[(2-cyano-4-fluorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2943796.png)
![(1R,4R,6R,7S)-6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B2943797.png)
